イバンドロン酸
概要
説明
イバンドロン酸は、閉経後の女性における骨粗鬆症の予防と治療に主に使用される窒素含有ビスホスホネートです。 骨吸収を阻害することで骨密度を高め、骨折のリスクを軽減します 。 イバンドロン酸は、1993年に犬の骨量減少の治療薬として文献に初めて記載されました .
2. 製法
合成経路と反応条件: イバンドロン酸の調製には、いくつかの重要なステップが含まれます。
第三級アミンの合成: 3-N-メチルアミノプロピオニトリルをn-ペンチルブロミドと反応させて第三級アミンを生成します。
加水分解: ニトリル化合物は塩酸で加水分解してβ-アラニン誘導体を生成します。
ビスホスホリル化: β-アラニン誘導体を、三塩化リンと亜リン酸を用いてビスホスホリル化し、その後水で加水分解してイバンドロン酸を生成します。
イバンドロン酸ナトリウムの生成: イバンドロン酸を水酸化ナトリウムで処理し、メタノールで希釈してイバンドロン酸一ナトリウムを白色結晶性固体として得ます.
工業的製造方法: イバンドロン酸の工業的製造は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 このプロセスでは、実験室環境で一般的に使用されているカラムクロマトグラフィーを使用せずに、収率を高め、製造コストを削減しています .
反応の種類:
加水分解: イバンドロン酸は、合成中に加水分解を受けてニトリル基をカルボン酸に変換します。
ビスホスホリル化:
一般的な試薬と条件:
塩酸: 加水分解に使用されます。
三塩化リンと亜リン酸: ビスホスホリル化に使用されます。
水酸化ナトリウム: 中和に使用されます.
主な生成物:
イバンドロン酸: イバンドロン酸合成の中間体です。
イバンドロン酸ナトリウム: 医療用途に使用される最終生成物.
4. 科学研究への応用
イバンドロン酸は、科学研究において幅広い用途があります。
科学的研究の応用
Ibandronate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of bisphosphonates.
Biology: Investigated for its effects on bone metabolism and osteoclast activity.
Medicine: Primarily used to treat osteoporosis and reduce the risk of fractures in postmenopausal women. .
Industry: Used in the development of new formulations and drug delivery systems, such as transdermal sprays.
生化学分析
Biochemical Properties
Ibandronic Acid plays a crucial role in biochemical reactions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite in bone, and during bone resorption, it is released and taken up by osteoclasts through endocytosis. Inside the osteoclasts, Ibandronic Acid interferes with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase. This inhibition prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival, leading to apoptosis of these cells .
Cellular Effects
Ibandronic Acid affects various types of cells and cellular processes. It primarily targets osteoclasts, reducing their activity and inducing apoptosis. This reduction in osteoclast activity leads to decreased bone resorption and increased bone density. Additionally, Ibandronic Acid has been shown to have direct antiproliferative effects on tumor cells, inhibiting their adhesion, invasion, and inducing apoptosis. It also affects cell signaling pathways, such as the mevalonate pathway, and influences gene expression related to osteoclast function and survival .
Molecular Mechanism
The molecular mechanism of Ibandronic Acid involves its high affinity for hydroxyapatite in bone. Upon binding, it is released during bone resorption and taken up by osteoclasts. Inside the osteoclasts, Ibandronic Acid inhibits farnesyl pyrophosphate synthase in the mevalonate pathway. This inhibition prevents the prenylation of small GTPase signaling proteins, disrupting their function and leading to osteoclast apoptosis. This process effectively reduces bone resorption and maintains bone density .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ibandronic Acid have been observed to change over time. The compound is known for its long duration of action, with a half-life of up to 157 hours. Studies have shown that Ibandronic Acid remains stable and effective over extended periods, with its effects on bone resorption and osteoclast activity persisting for weeks to months. Long-term studies have demonstrated sustained increases in bone density and reductions in fracture risk with continued use of Ibandronic Acid .
Dosage Effects in Animal Models
In animal models, the effects of Ibandronic Acid vary with different dosages. At lower doses, it effectively inhibits bone resorption and increases bone density without significant adverse effects. At higher doses, Ibandronic Acid can cause toxic effects, including renal toxicity and gastrointestinal disturbances. Studies have shown that the therapeutic index of Ibandronic Acid is wide, allowing for effective treatment at doses that are well-tolerated in animal models .
Metabolic Pathways
Ibandronic Acid is not metabolized in humans and is predominantly eliminated unchanged in the urine. It binds to bone tissue, particularly at sites of active bone remodeling, and is released slowly over time. The compound’s interaction with the mevalonate pathway, specifically the inhibition of farnesyl pyrophosphate synthase, is a key aspect of its metabolic activity. This inhibition disrupts the prenylation of small GTPase signaling proteins, leading to reduced osteoclast activity and apoptosis .
Transport and Distribution
Ibandronic Acid is widely distributed throughout the body and is primarily localized to bone tissue. It binds to hydroxyapatite in bone and is released during bone resorption. The compound is transported to osteoclasts through endocytosis and is subsequently distributed within the cells. Ibandronic Acid’s high affinity for bone tissue ensures its targeted action and prolonged effects on bone resorption .
Subcellular Localization
Within osteoclasts, Ibandronic Acid is localized to endocytic vesicles and the cytosol. It is taken up by osteoclasts through fluid-phase endocytosis and released into the cytosol, where it exerts its inhibitory effects on the mevalonate pathway. This subcellular localization is crucial for its function, as it allows Ibandronic Acid to effectively inhibit farnesyl pyrophosphate synthase and induce osteoclast apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ibandronate involves several key steps:
Synthesis of the Tertiary Amine: 3-N-methylaminopropionitrile is reacted with n-pentylbromide to form a tertiary amine.
Hydrolysis: The nitrile compound undergoes hydrolysis with hydrochloric acid to yield a β-alanine derivative.
Bis-phosphonylation: The β-alanine derivative is then bis-phosphonylated using phosphorus trichloride and phosphorous acid, followed by hydrolysis with water to produce ibandronic acid.
Formation of Ibandronate Sodium: The ibandronic acid is treated with sodium hydroxide and the solution is diluted with methanol to obtain ibandronate monosodium as a white crystalline solid.
Industrial Production Methods: The industrial production of ibandronate follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of column chromatography, which is commonly used in laboratory settings, to increase yield and reduce production costs .
Types of Reactions:
Hydrolysis: Ibandronate undergoes hydrolysis during its synthesis to convert nitrile groups to carboxylic acids.
Bis-phosphonylation:
Neutralization: The final step involves neutralizing ibandronic acid with sodium hydroxide to form ibandronate sodium.
Common Reagents and Conditions:
Hydrochloric Acid: Used for hydrolysis.
Phosphorus Trichloride and Phosphorous Acid: Used for bis-phosphonylation.
Sodium Hydroxide: Used for neutralization.
Major Products:
Ibandronic Acid: An intermediate in the synthesis of ibandronate.
Ibandronate Sodium: The final product used in medical applications.
作用機序
イバンドロン酸は、骨組織のヒドロキシアパタイトに結合することによって作用します。破骨細胞が骨を吸収すると、局所的な酸性化によってイバンドロン酸が放出され、破骨細胞に取り込まれます。 破骨細胞内では、イバンドロン酸はメバロン酸経路を阻害し、骨吸収の減少と骨密度の増加につながります .
類似化合物との比較
イバンドロン酸は、ゾレドロン酸などの他の窒素含有ビスホスホネートと類似しています。
- ゾレドロン酸
- ミノドロン酸
- リセドロン酸
ユニークさ:
- 投与頻度: イバンドロン酸は、月に1回経口投与または3か月に1回静脈内投与することができ、治療レジメンの柔軟性を提供します .
- 有効性: 椎体骨折のリスクを軽減するのに有効ですが、他のビスホスホネートと比較して非椎体骨折に対する有効性はまちまちです .
類似化合物:
- アレンドロン酸
- フォサマックス(アレンドロン酸)
- リセドロン酸
- ゾレドロン酸
生物活性
Ibandronic acid is a potent nitrogen-containing bisphosphonate primarily used in the treatment of osteoporosis and to prevent skeletal complications in patients with bone metastases. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, thereby playing a crucial role in managing conditions associated with increased bone turnover.
Ibandronic acid acts by inhibiting farnesyl pyrophosphate synthase, an enzyme critical for the mevalonate pathway, which is essential for osteoclast function. This inhibition leads to a decrease in osteoclast number and activity, resulting in reduced bone resorption and turnover. The compound has a high affinity for hydroxyapatite, allowing it to bind strongly to bone tissue, which prolongs its effects.
Pharmacokinetics
The pharmacokinetic profile of ibandronic acid reveals that after administration, it rapidly binds to bone or is excreted via urine. The apparent terminal half-life varies widely but generally falls between 10-60 hours. Notably, ibandronic acid does not undergo significant metabolism in humans or animals, maintaining its efficacy throughout treatment periods.
Parameter | Value |
---|---|
Terminal Half-Life | 10-60 hours |
Protein Binding | ~87% at therapeutic concentrations |
Clearance | 84-160 ml/min |
Volume of Distribution | ≥ 90 L |
Osteoporosis Treatment
Ibandronic acid has been shown to significantly reduce the risk of vertebral fractures in postmenopausal women. A systematic review indicated that adequate dosing effectively lowers the risk of both vertebral and nonvertebral fractures compared to placebo and other bisphosphonates.
- Efficacy Data:
- Vertebral Fractures: Strong evidence supports that ibandronic acid reduces the risk of vertebral fractures (RR 0.70; 95% CI 0.64-0.76).
- Nonvertebral Fractures: A meta-analysis found that once-monthly 150 mg oral ibandronate reduced the risk of nonvertebral fractures (RR 0.84; 95% CI 0.76-0.94) but showed no significant effect on hip fractures (RR 1.25; 95% CI 0.89-1.76) .
Skeletal Complications in Cancer Patients
In patients with breast cancer and bone metastases, ibandronic acid has demonstrated efficacy in reducing skeletal-related events (SREs). A phase III trial revealed that intravenous ibandronic acid (6 mg) significantly reduced the skeletal morbidity period rate compared to placebo.
- Skeletal Morbidity Data:
Endpoint | Placebo (n=158) | Ibandronic Acid (6 mg) (n=154) | p-value |
---|---|---|---|
SMPR (per patient year) | 1.48 | 1.19 | p=0.004 |
Number of SREs (per patient) | 3.64 | 2.65 | p=0.025 |
Relative Risk | - | 0.60 | p=0.003 |
Safety Profile
While ibandronic acid is generally well-tolerated, it is associated with certain adverse effects, including:
- Osteonecrosis of the Jaw (ONJ): Particularly in patients receiving high doses for malignancy treatment.
- Gastrointestinal Effects: Such as nausea and esophageal irritation when taken orally.
A case report highlighted an instance of bisphosphonate-related osteonecrosis of the jaw induced by ibandronic acid, underscoring the need for dental evaluations prior to treatment initiation .
特性
IUPAC Name |
[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBVHIBUJCELCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048340 | |
Record name | Ibandronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ibandronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble, 1.34e+01 g/L | |
Record name | Ibandronate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00710 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ibandronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as ibandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. ibandronate also activated caspase-3 which contribute to apoptosis. | |
Record name | Ibandronate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00710 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
114084-78-5 | |
Record name | Ibandronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114084-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibandronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114084785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibandronate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00710 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ibandronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, (1-hydroxy-3- (methylpentylamino)propylidene)bis- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBANDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMD7G2653W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ibandronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-115 | |
Record name | Ibandronate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00710 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ibandronic Acid exert its therapeutic effect?
A1: Ibandronic acid, a third-generation nitrogen-containing bisphosphonate, functions as a potent inhibitor of bone resorption. [, , ] It achieves this by targeting and inhibiting farnesyl pyrophosphate synthase within osteoclasts. [] This inhibition disrupts the mevalonate pathway, crucial for producing essential lipids like geranylgeranyl diphosphate, which are vital for osteoclast function. This disruption leads to osteoclast apoptosis and a subsequent reduction in bone resorption. [, ] Ultimately, Ibandronic acid contributes to increased bone mineral density, decreased bone remodeling, and reduced bone pain associated with metastases or corticosteroid use. [, ]
Q2: What is the chemical structure of Ibandronic Acid?
A2: Ibandronic acid is a bisphosphonate with the chemical name 3-(N-methyl-N-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid. []
Q3: What is the molecular formula and weight of Ibandronic Acid?
A3: The molecular formula of Ibandronic acid is C9H23NO7P2. Its molecular weight is 359.24 g/mol. []
Q4: Are there any studies on Ibandronic Acid stability in different formulations?
A4: One study focused on developing an oral pharmaceutical composition of Ibandronic acid with a high amount of cholecalciferol, aiming for stable incorporation and uniform distribution of both components. [] This emphasizes the importance of formulation strategies for Ibandronic acid to ensure its stability and efficacy.
Q5: What are the primary clinical applications of Ibandronic Acid?
A5: Ibandronic acid is widely used in the prevention and treatment of osteoporosis in postmenopausal women. [, , , ] It is also administered intravenously to manage hypercalcemia caused by malignancy. [] Studies have shown its effectiveness in reducing vertebral fractures in postmenopausal osteoporosis. []
Q6: Are there alternative administration routes for Ibandronic Acid besides the daily oral regimen?
A6: Yes, Ibandronic Acid is available in both oral and intravenous formulations, offering flexible dosing options for patients. [, , ] Once-monthly oral administration of Ibandronic acid at a dose of 150 mg has been deemed effective in treating postmenopausal osteoporosis. [, ] Intravenously, a 3 mg dose administered every three months has demonstrated comparable efficacy. [] The availability of these simplified dosing regimens aims to enhance patient compliance and improve long-term clinical outcomes. []
Q7: Has Ibandronic Acid demonstrated efficacy in treating skeletal complications arising from malignancies other than breast cancer?
A7: Yes, research suggests that Ibandronic acid can effectively manage bone metastases in multiple myeloma patients, aligning with its approval by the Indonesian national formulary for this purpose. []
Q8: Has Ibandronic Acid's efficacy been studied in pediatric populations with specific conditions?
A8: Ibandronic Acid has been investigated in children with severe systemic osteoporosis secondary to juvenile arthritis. Intravenous administration at a dose of 3 mg every 12 weeks demonstrated efficacy in improving bone mineral density and reducing pain. [] This highlights the potential of Ibandronic acid in managing osteoporosis in specific pediatric populations. Additionally, Ibandronic acid has shown promise in improving bone mineral density in children with cerebral palsy and spina bifida. [] Intravenous infusions of the drug led to improvements in bone mineral density, specifically in the lumbar spine and total body (excluding the head). []
Q9: Have there been comparisons between oral Ibandronic Acid and intravenous Zoledronic acid in managing bone metastases in breast cancer patients?
A10: Yes, a large-scale Phase III trial named ZICE directly compared oral Ibandronic acid to intravenous Zoledronic acid in patients with bone metastases from breast cancer. [] While both treatments showed acceptable safety profiles and Ibandronic acid demonstrated a similar delay in time to the first skeletal-related event (SRE), the trial concluded that oral Ibandronic acid was inferior to Zoledronic acid in terms of overall SRE rate. []
Q10: What are the potential side effects associated with Ibandronic Acid use?
A11: While Ibandronic acid is generally well-tolerated, it's crucial to be aware of potential side effects. Some individuals may experience upper gastrointestinal adverse events. [] Additionally, flu-like symptoms have been reported, particularly with monthly dosing. [] Monitoring for potential adverse events is crucial during treatment.
Q11: What analytical techniques are used to quantify Ibandronic Acid in pharmaceutical formulations?
A14: Several analytical methods have been developed for quantifying Ibandronic acid in pharmaceutical formulations. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with indirect UV detection is a commonly employed technique. [] This method offers high sensitivity and accuracy for determining Ibandronic acid concentrations. Other methods include RP-HPLC with RI detection for determining residual Ibandronic acid in cleaning validation processes. []
Q12: Are there validated analytical methods for Ibandronic Acid analysis?
A15: Yes, validated HPLC methods have been developed to determine the levels of Ibandronic acid in its active pharmaceutical ingredient (API) form and tablet dosage form. [] These methods are essential for quality control during manufacturing, ensuring the drug's purity, potency, and stability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。